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Compound of Interest

Compound Name: 1-Butanesulfenyl chloride
CAS No.: 14925-97-4
Cat. No.: B8645297
Get Quote
. J

Executive Summary

1-Butanesulfonyl chloride (BsCl) is a pivotal sulfonylating agent in medicinal chemistry,
primarily utilized to introduce the n-butylsulfonyl moiety into pharmacophores. Unlike its aryl
counterparts (e.g., tosyl chloride), BsCl possesses a flexible aliphatic chain that imparts distinct
lipophilic properties and metabolic stability profiles to drug candidates. This guide dissects its
molecular architecture, validates its synthesis pathways, and provides a self-validating protocol

for its application in sulfonamide generation.

Molecular Architecture & Physicochemical

Properties
Structural Geometry

The sulfur atom in 1-butanesulfonyl chloride adopts a distorted tetrahedral geometry. The

sulfonyl group (

) dominates the electronic landscape, creating a highly electrophilic center at the sulfur atom.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8645297#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8645297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Hybridization: Sulfur is
hybridized.

e Bond Angles: The
angle is expanded (>119°) due to repulsion between the double bonds, compressing the
angle (<109.5°).

e Bond Lengths (Representative for Alkyl Sulfonyl Chlorides):

o :1.42 —1.43 A (Strong double bond character)
o :2.00—2.05 A (Labile bond, leaving group)

o :1.76 —1.78 A

Electronic Profile

The molecule is highly polar. The electronegative oxygen and chlorine atoms withdraw electron
density from the sulfur, making it susceptible to nucleophilic attack. The n-butyl chain acts as
an electron-donating group (inductive effect), slightly mitigating the electrophilicity compared to
methylsulfonyl chloride, yet maintaining high reactivity.

Physicochemical Data Table
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Property Value Context

CAS Number 2386-60-9 Unique Identifier

Molecular Formula

Molecular Weight 156.63 g/mol
Density 1.208 g/mL At 25°C [1]
Boiling Point 80-81°C At 9 mmHg [2]
Refractive Index 1.454 Optical purity check
o Decomposes in
Solubility _THF, Ether
Appearance Colorless to pale yellow liquid Darkens upon degradation

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of 1-butanesulfonyl chloride. The choice of pathway
depends on scale and required purity.

The Reed Reaction (Industrial)

Historically, the radical sulfochlorination of butane (Reed Reaction) using
and
under UV light was employed.

o Drawback: Low regioselectivity, yielding a mixture of 1- and 2- isomers requiring difficult
fractional distillation.

Oxidative Chlorosulfonation (Laboratory Standard)

For high-purity applications in drug discovery, the oxidative chlorosulfonation of thiols or S-alkyl
isothiourea salts is the gold standard. This method avoids isomer contamination.

Reagents: 1-Butanethiol (or S-butyl isothiourea),
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Figure 1: Oxidative chlorosulfonation pathway yielding high-purity 1-butanesulfonyl chloride.

Reactivity Profile & Mechanistic Insights[7]

The core utility of 1-butanesulfonyl chloride lies in its ability to form sulfonamides (with amines)

and sulfonate esters (with alcohols).

Mechanism: Nucleophilic Substitution at Sulfur

The reaction proceeds via an

-like mechanism at the sulfur center. Unlike carbon-centered

, this likely involves a trigonal bipyramidal transition state (or short-lived intermediate) where
the incoming nucleophile and the leaving chloride are apical.

» Nucleophilic Attack: The amine lone pair attacks the sulfur.
o Transition State: Formation of a pentacoordinate sulfur species.
e Elimination: Chloride ion (

) is expelled.

» Deprotonation: A base removes the proton from the nitrogen to stabilize the sulfonamide.
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Figure 2: Mechanistic pathway for sulfonamide formation.

Experimental Protocol: Sulfonylation of Amines

Objective: Synthesis of N-substituted-1-butanesulfonamide. Self-Validating Logic: The protocol
uses pH monitoring and TLC endpoint detection to ensure reaction completion and prevent
hydrolysis.

Reagents & Equipment

e Substrate: Primary or Secondary Amine (1.0 equiv).

Reagent: 1-Butanesulfonyl chloride (1.1 - 1.2 equiv).

Base: Triethylamine (

) or Pyridine (1.5 - 2.0 equiv) to scavenge HCI.

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Monitoring: Silica TLC plates, pH strips.
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Step-by-Step Methodology

e Preparation (T = 0 min):

o Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert
atmosphere (

or Ar).

o Add

(1.5 equiv). Why? The base neutralizes the HCI generated. If HCl accumulates, it will
protonate the amine, rendering it non-nucleophilic and stalling the reaction.

e Addition (T = 10 min):

o Cool the solution to 0°C (Ice bath). Why? The reaction is exothermic. Cooling prevents
side reactions and controls the rate.

o Add 1-Butanesulfonyl chloride (1.1 equiv) dropwise.
e Reaction & Monitoring (T =1 - 4 hours):
o Allow to warm to room temperature.

o Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine. The amine spot
should disappear. If starting material remains after 4 hours, add 0.1 equiv more BsCI.

o Checkpoint 2 (pH): Ensure the headspace or aqueous micro-workup is basic. If acidic, add
more

e Workup:

o Quench with water. Wash the organic layer with 1N HCI (to remove unreacted
amine/base) followed by saturated

(to remove hydrolyzed sulfonic acid).
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o Dry over
and concentrate.

Structural Characterization Data[8][9]

To validate the identity of 1-Butanesulfonyl chloride or its derivatives, use the following
spectroscopic markers.

Technique Diagnostic Signal Assignment
-methylene protons

NMR ( y p (

) 3.60 - 3.70 ppm (Multiplet) ). Deshielded by sulfonyl

group.

1.80 — 2.00 ppm (Multiplet)

-methylene protons.

0.95 - 1.05 ppm (Triplet)

Terminal methyl group (

).
Carbon attached to Sulfur (
NMR ~65 ppm )
Asymmetric
IR Spectroscopy 1370 -1390
stretch (Strong).
Symmetric

1160 — 1180

stretch (Strong).

Mass Spectrometry

m/z 156 / 158

Molecular ion (3:1 ratio due to

)-

m/z 57

Butyl fragment (

)
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Safety & Handling (HSE)

o Corrosivity: Causes severe skin burns and eye damage. Reacts with moisture on skin to
form HCI and butanesulfonic acid.

e Lachrymator: Vapors are irritating to eyes and respiratory tract. Handle only in a fume hood.

o Storage: Store under inert gas in a refrigerator (<8°C). Moisture sensitive—hydrolysis
generates HCI pressure in closed containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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